molecular formula C7H4ClF5S B2513547 2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene CAS No. 2416230-34-5

2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene

Cat. No.: B2513547
CAS No.: 2416230-34-5
M. Wt: 250.61
InChI Key: BZAPYVJEBVFASC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene is a fluorinated thiophene derivative known for its unique molecular structure and properties

Scientific Research Applications

2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique fluorinated structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene typically involves the chloromethylation of 5-(1,1,2,2,2-pentafluoroethyl)thiophene. This reaction is carried out under controlled conditions using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido, thiol, or hydroxyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methyl or ethyl derivatives.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with biological membranes and proteins, potentially altering their function. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-(1,1,2,2,2-pentafluoroethyl)thiophene
  • 2-(1,1,2,2,2-Pentafluoroethyl)azetidine
  • Copper, (1,1,2,2,2-pentafluoroethyl)

Uniqueness

2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene stands out due to its specific substitution pattern on the thiophene ring, which imparts unique chemical and physical properties. Its combination of a chloromethyl group and a pentafluoroethyl group makes it particularly versatile for various chemical transformations and applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF5S/c8-3-4-1-2-5(14-4)6(9,10)7(11,12)13/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAPYVJEBVFASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(C(F)(F)F)(F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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